Ethyl 2-(4-acetyl-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is an organic compound with the molecular formula C12H13NO5 It is a derivative of phenylacetate, featuring both acetyl and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the nitration of ethyl phenylacetate to introduce the nitro group, followed by acetylation to add the acetyl group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Ethyl 2-(4-acetyl-2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-acetyl-2-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.
Ethyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, which affects its reactivity and applications.
Ethyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, leading to different chemical properties.
Uniqueness
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both acetyl and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
777062-26-7 |
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Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-10-5-4-9(8(2)14)6-11(10)13(16)17/h4-6H,3,7H2,1-2H3 |
InChI Key |
XTEGVOBLOHIUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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